![molecular formula C6H5BrN2O2 B1286695 2-Bromo-4-methyl-3-nitropyridine CAS No. 23056-45-3](/img/structure/B1286695.png)
2-Bromo-4-methyl-3-nitropyridine
Overview
Description
2-Bromo-4-methyl-3-nitropyridine is a pyridine derivative . Its IUPAC name is 2-bromo-4-methyl-3-nitropyridine and its InChI code is 1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-methyl-3-nitropyridine is 217.02 . Its linear formula is C6H5BrN2O2 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-3-nitropyridine is a solid at room temperature . It is shipped at normal temperature .Scientific Research Applications
Synthesis of Organic Nitrogen Ligands
“2-Bromo-4-methyl-3-nitropyridine” can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands are often used in coordination chemistry and catalysis.
Transition Metal Catalysis
This compound has good applications in the basic research of methodology of transition metal catalysis . Transition metal catalysis is a type of catalysis that involves the use of transition metal compounds as catalysts.
Synthesis of 3-Nitropyridine-2-Carbonitrile
“2-Bromo-4-methyl-3-nitropyridine” may be used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is often used as an intermediate in organic synthesis.
Synthesis of Pyrrolo[3,2-b]pyridine
This compound can also be used in the synthesis of pyrrolo[3,2-b]pyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential pharmaceutical applications.
Synthesis of 3-(Hetero)Arylated Phenothiazines
“2-Bromo-4-methyl-3-nitropyridine” can be used in the synthesis of 3-(hetero)arylated phenothiazines . These compounds are often used in the development of new drugs.
Synthesis of 7-Anilino-6-Azaindole-1-Benznesulfonamides
This compound may be used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides . These compounds are often used in medicinal chemistry for their potential biological activities.
Mechanism of Action
The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Safety and Hazards
Future Directions
Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .
properties
IUPAC Name |
2-bromo-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKMSPHPLXBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601337 | |
Record name | 2-Bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-3-nitropyridine | |
CAS RN |
23056-45-3 | |
Record name | 2-Bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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